3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one
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Overview
Description
The compound “3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The molecule also contains a methoxyphenyl group, which is a phenyl ring with a methoxy (O-CH3) substituent .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine ring would provide a basic (alkaline) property to the molecule, while the carbonyl group in the naphthyridinone would provide an acidic property .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The piperazine ring is known to undergo reactions with acids and electrophiles, while the carbonyl group can undergo various reactions such as reductions and nucleophilic additions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of a piperazine ring could potentially make the compound a base, while the carbonyl group could make it more reactive .
Scientific Research Applications
Structural and Spectroscopic Characterization
The compound has been synthesized and characterized using spectroscopic techniques such as XRD, FT-IR, FT-Ra, and NMR . Theoretical calculations were performed using the DFT method and the B3LYP functional and the 6–311++G (d,p) basis set .
Electronic Properties
The compound has been studied for its electronic properties. The HOMO–LUMO energy gap was calculated at 5.19 eV, while this value was experimentally found at 4.26 eV from the UV–Vis absorption spectrum . This suggests that the synthesized structure has low reactivity and a tendency to be stable .
Nonlinear Optical Properties
The compound has been investigated for its nonlinear optical properties. The first hyperpolarizability value was calculated to be 25 times (9.27×10^−30 esu) greater than that of the urea used for comparison . Therefore, it has very good nonlinear optical properties .
Thermodynamic Properties
The compound’s thermodynamic properties such as heat capacity, entropy, enthalpy change, and Gibbs free energy have been studied . The change in the values of calculated thermodynamic properties depending on the temperature change shows that the thermodynamic system of the structure changed .
Biological Activity
Antimicrobial activity studies were carried out to evaluate the biological activity of this synthesized complex . The experimental results were supported by molecular docking studies, and the toxicological and physicochemical properties of the complex were investigated .
Pharmacokinetic Modulation
Piperazine, a common structural motif in the compound, is known to positively modulate the pharmacokinetic properties of a drug substance . This makes the compound potentially useful in new drug discovery .
Future Directions
properties
IUPAC Name |
3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1-methyl-1,8-naphthyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-23-19-15(4-3-9-22-19)14-18(20(23)26)21(27)25-12-10-24(11-13-25)16-5-7-17(28-2)8-6-16/h3-9,14H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWWYXVSPUGANN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one |
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